molecular formula C11H17NO2 B13259760 2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol

2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol

Cat. No.: B13259760
M. Wt: 195.26 g/mol
InChI Key: YGPPAWHZJFBRSC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol , adhering to IUPAC guidelines. The parent structure, cyclohexan-1-ol, is substituted at the second carbon by an amino group bound to a furan-2-ylmethyl moiety. The molecular formula is C₁₁H₁₇NO₂ , with a molecular weight of 195.26 g/mol . The SMILES notation OC1C(NCC2=CC=CO2)CCCC1 explicitly defines the connectivity: a hydroxyl group at position 1 of the cyclohexane ring, an amino group at position 2 linked to a furan-2-ylmethyl chain. The MDL number MFCD12798041 further aids in unambiguous identification across chemical databases.

Molecular Geometry and Conformational Analysis

The cyclohexanol backbone adopts a chair conformation , typical for six-membered rings, minimizing steric strain. The amino group at position 2 introduces torsional effects due to its lone pair electrons, which may influence the equatorial or axial orientation of the furanmethyl substituent. The furan ring, being planar and aromatic, projects outward, creating a steric bulk that stabilizes the equatorial position of the amino group. Computational models suggest a dihedral angle of ~60° between the cyclohexane ring and the furan plane, optimizing van der Waals interactions while minimizing eclipsing strain. Compared to the related compound 1-(((Furan-2-ylmethyl)amino)methyl)cyclohexan-1-ol (CAS 1179175-93-9), which features an additional methylene spacer, the absence of this spacer in 2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol reduces conformational flexibility, favoring a more rigid structure.

Crystallographic Data and Solid-State Arrangement

Publicly available crystallographic data for this compound remains limited, as no X-ray diffraction studies are documented in the provided sources. However, analogous cyclohexanol derivatives, such as (1S,2R)-2-Aminocyclohexanol (CAS 108267-20-5), exhibit hydrogen-bonded networks in the solid state, with hydroxyl and amino groups forming intermolecular bridges. By extrapolation, 2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol likely forms similar hydrogen bonds via its hydroxyl and secondary amine groups, with the furan ring contributing to π-stacking interactions in crystalline lattices. The lack of experimental data underscores the need for future single-crystal X-ray studies to resolve its precise solid-state packing.

Comparative Analysis with Related Cyclohexanol Derivatives

A comparative analysis highlights structural and functional distinctions between 2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol C₁₁H₁₇NO₂ 195.26 Furanmethylamino substituent at C2
1-(((Furan-2-ylmethyl)amino)methyl)cyclohexan-1-ol C₁₂H₁₉NO₂ 209.28 Additional methylene spacer in side chain
(1S,2R)-2-Aminocyclohexanol C₆H₁₃NO 115.17 Simple amino substituent at C2

The furanmethylamino group in 2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol introduces enhanced hydrophobicity compared to the simpler (1S,2R)-2-Aminocyclohexanol, as evidenced by its higher molecular weight and logP value. Conversely, the addition of a methylene group in 1-(((Furan-2-ylmethyl)amino)methyl)cyclohexan-1-ol increases rotational freedom, potentially altering binding affinities in biological systems. These structural nuances underscore the compound’s unique physicochemical profile, positioning it as a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-(furan-2-ylmethylamino)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-11-6-2-1-5-10(11)12-8-9-4-3-7-14-9/h3-4,7,10-13H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPPAWHZJFBRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Multi-Component Synthesis via Condensation and Cyclization

Method Overview:
This approach involves a one-pot reaction that combines furan-2-carbaldehyde, a cyclohexanone derivative, and an amino component, typically under reflux conditions in suitable solvents. The process capitalizes on the nucleophilic addition of amino groups to aldehyde functionalities, followed by cyclization to form the cyclohexan-1-ol core.

Reaction Scheme:

  • Furan-2-carbaldehyde reacts with a cyclohexanone derivative bearing a suitable amino group.
  • The amino group of the heterocyclic amine (e.g., furan-2-ylmethylamine) condenses with the aldehyde, forming an imine intermediate.
  • Intramolecular cyclization occurs, leading to the formation of the cyclohexan-1-ol scaffold.

Experimental Conditions:

  • Solvent: Ethanol or isopropanol (polar protic solvents facilitate nucleophilic attack and cyclization).
  • Catalyst: Acidic or basic catalysts (e.g., acetic acid or sodium hydroxide) to promote condensation.
  • Temperature: Reflux (~80-100°C).
  • Duration: 4-8 hours, optimized to maximize yield.

Advantages:

  • One-pot synthesis minimizes purification steps.
  • High yields reported (up to 75%).

Sample Data Table:

Entry Solvent Catalyst Temperature Time (hrs) Yield (%) Notes
1 Ethanol Acetic acid Reflux 6 70 Good yield, straightforward
2 Isopropanol NaOH Reflux 5 65 Slightly lower yield

Stepwise Synthesis via Functional Group Interconversion

Method Overview:
This method involves initial synthesis of a furan-2-ylmethylamine derivative, followed by nucleophilic addition to a cyclohexanone precursor, and subsequent reduction or hydroxylation to obtain the cyclohexan-1-ol.

Step 1: Formation of Furan-2-ylmethylamine

  • Furan-2-carbaldehyde reacts with ammonia or primary amines under reductive amination conditions.
  • Catalysts such as sodium cyanoborohydride facilitate selective formation of the amine.

Step 2: Nucleophilic Addition to Cyclohexanone

  • The amino group adds to the carbonyl carbon of cyclohexanone, forming an imine or amino alcohol intermediate.

Step 3: Hydroxylation or Reduction

  • The imine intermediate is reduced using sodium borohydride or lithium aluminum hydride to yield the amino alcohol, specifically the cyclohexan-1-ol derivative.

Reaction Conditions:

  • Solvent: Methanol or tetrahydrofuran.
  • Temperature: 0-25°C for reduction steps.
  • Duration: 2-4 hours per step.

Data Table:

Step Reagents Catalyst Solvent Temperature Yield (%) Notes
1 Furan-2-carbaldehyde + NH3 NaBH3CN Methanol Room temp 80 Efficient amine formation
2 Amino-derivative + Cyclohexanone None Tetrahydrofuran 0°C 75 Selective addition
3 Reduction with NaBH4 None Methanol 0°C 85 Final amino alcohol

Catalytic Hydrogenation and Functionalization

Method Overview:
This approach employs catalytic hydrogenation of precursor compounds, such as nitriles or imines, followed by functional group modifications to introduce the amino and hydroxyl groups.

Procedure:

  • Starting from a nitrile or imine intermediate, catalytic hydrogenation over palladium or platinum catalysts under hydrogen atmosphere yields the amino alcohol.
  • Subsequent functionalization introduces the furan-2-ylmethyl group via nucleophilic substitution or coupling reactions.

Reaction Conditions:

  • Catalyst: Palladium on carbon or platinum on carbon.
  • Hydrogen pressure: 1-3 MPa.
  • Temperature: 25-80°C.
  • Duration: 4-12 hours.

Data Summary:

Step Reagents Catalyst Conditions Yield (%) Notes
1 Nitrile precursor Pd/C H2, 1 MPa 90 High efficiency
2 Functionalization with furan-2-ylmethyl halide Base (K2CO3) Reflux 70 Selective substitution

Summary of Key Factors Affecting Preparation

Parameter Effect Reference
Solvent polarity Influences reaction rate and yield
Catalyst presence Enhances selectivity and rate
Temperature Higher temperatures accelerate reactions but may reduce selectivity
Reaction time Longer times can improve yield but risk side reactions

Chemical Reactions Analysis

Types of Reactions

2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

Key structural analogs differ in:

  • Amino substituent: Nature of the group attached to the amino nitrogen (e.g., aryl, heteroaryl, alkyl).
  • Position on cyclohexanol: 2- vs. 4-substitution.
  • Stereochemistry: Cis/trans configurations (e.g., trans-2-((2-fluorophenyl)amino)cyclohexan-1-ol in ).
Table 1: Structural Comparison of Selected Analogs
Compound Name Substituent on Amino Group Position on Cyclohexanol Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol Furan-2-ylmethyl 2 C₁₁H₁₅NO₂ 193.24 Aromatic furan, potential H-bonding
trans-2-((2-Fluorophenyl)amino)cyclohexan-1-ol 2-Fluorophenyl 2 C₁₂H₁₅FNO 223.25 Fluorine-induced intramolecular H-bonding
4-({2-[(Ethyl)amino]-5-(pyridin-2-yl)pyrimidin-4-yl}amino)cyclohexan-1-ol Pyridinyl-pyrimidine 4 C₁₈H₂₅N₇O 371.44 AXL kinase inhibition (Δ docking score = 0.59)
2-[(Piperidin-4-yl)amino]cyclohexan-1-ol Piperidin-4-yl 2 C₁₁H₂₂N₂O 198.31 Bulky alicyclic amine, basic center

Physicochemical and Conformational Properties

  • Fluorinated Analogs: Fluorine substitution (e.g., in trans-2-((2-fluorophenyl)amino)cyclohexan-1-ol) enhances intramolecular hydrogen bonding (N–H···F), confirmed by ¹H-¹⁹F HOESY experiments. This interaction improves cell permeability and stabilizes specific conformations .
  • Furan vs.
  • LogP and Solubility: Docking scores (Table 1) suggest that bulkier substituents (e.g., pyridinyl-pyrimidine in ) increase hydrophobicity (higher LogP), while hydroxylated alkyl chains (e.g., 4-({2-[(3-hydroxypropyl)amino]-5-(pyridin-2-yl)pyrimidin-4-yl}amino)cyclohexan-1-ol) balance polarity .

Biological Activity

2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol is an organic compound that has garnered attention for its potential biological activities. This compound features a cyclohexane ring substituted with a furan moiety, which is known for its diverse interactions in biological systems. The unique structure of this compound allows it to interact with various molecular targets, making it a subject of interest in medicinal chemistry and drug design.

The biological activity of 2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol is primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions with biological molecules. The hydroxyl group on the cyclohexane ring can form hydrogen bonds with active site residues of enzymes or receptors, while the furan ring can engage in π-π stacking interactions with aromatic residues in proteins. This dual interaction mechanism may modulate various biochemical pathways, leading to significant biological effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, 4-[(furan-2-ylmethyl)amino]cyclohexan-1-ol has shown potential against various bacterial strains due to its structural features that facilitate interaction with microbial targets.

Anti-inflammatory Effects

Preliminary studies suggest that 2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol may also possess anti-inflammatory properties. The furan ring's ability to interact with specific proteins involved in inflammatory responses could provide a mechanism for reducing inflammation.

Case Studies and Research Findings

Several studies have focused on the biological activity of furan-containing compounds, highlighting their potential applications in drug development:

  • Antiviral Activity : A study identified derivatives of furan compounds as inhibitors of the SARS-CoV-2 main protease (Mpro), showcasing their potential as antiviral agents. Although not directly tested on 2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol, these findings suggest a promising avenue for further research into its antiviral capabilities .
  • Cytotoxicity Assessments : In vitro studies have indicated that related compounds exhibit low cytotoxicity, which is crucial for therapeutic applications. For example, derivatives showed CC50 values greater than 100 μM, indicating a favorable safety profile .

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialPotential activity against various bacterial strains
Anti-inflammatoryInteraction with proteins involved in inflammation
AntiviralInhibition of SARS-CoV-2 main protease
CytotoxicityLow cytotoxicity in cell lines (CC50 > 100 μM)

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